molecular formula C10H16N2 B12066159 3-(1-Aminobutyl)aniline

3-(1-Aminobutyl)aniline

Cat. No.: B12066159
M. Wt: 164.25 g/mol
InChI Key: BTXXYJHEJAUVDS-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)aniline is an organic compound with the molecular formula C10H16N2. It consists of an aniline moiety substituted with a 1-aminobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of aniline with 1-bromobutane under basic conditions can yield this compound . Another method involves the reduction of nitroarenes, where the nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration of aniline followed by reduction. The nitration process uses nitric acid and sulfuric acid to introduce a nitro group onto the aniline ring, which is then reduced to an amine using hydrogen gas and a metal catalyst . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo oxidation and reduction reactions, which are essential for its biological activity. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, aniline, lacks the 1-aminobutyl group and has different chemical properties.

    N-Methylaniline: Similar to 3-(1-Aminobutyl)aniline but with a methyl group instead of the 1-aminobutyl group.

    N-Ethylaniline: Contains an ethyl group instead of the 1-aminobutyl group.

Uniqueness

This compound is unique due to the presence of the 1-aminobutyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(1-aminobutyl)aniline

InChI

InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3

InChI Key

BTXXYJHEJAUVDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)N)N

Origin of Product

United States

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